molecular formula C8H5F3O2 B572126 2-(Difluoromethoxy)-6-fluorobenzaldehyde CAS No. 1214333-68-2

2-(Difluoromethoxy)-6-fluorobenzaldehyde

Cat. No. B572126
CAS RN: 1214333-68-2
M. Wt: 190.121
InChI Key: QILUBEGQUQUXDW-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-6-fluorobenzaldehyde” is a chemical compound with the molecular formula C8H6F3O2. It contains a benzene ring substituted with an aldehyde group (-CHO), a difluoromethoxy group (-OCHF2), and a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aldehyde group would likely make the compound polar and capable of hydrogen bonding, influencing properties like solubility and boiling point .

Scientific Research Applications

Synthesis and Chemical Studies

2-(Difluoromethoxy)-6-fluorobenzaldehyde, as part of the broader class of fluorinated benzaldehydes, has seen applications in various synthetic and chemical research areas. For example, it has been used in base-catalyzed cyclocondensation reactions to yield mixtures of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds demonstrate significant resistance to atmospheric oxidation, even at high temperatures, highlighting their potential in developing stable chemical entities (Al-Omar et al., 2010). Additionally, the use of fluoroform as a source of difluorocarbene for converting phenols to their difluoromethoxy derivatives showcases the versatility of fluorinated compounds in organic synthesis, providing moderate to good yields under relatively mild conditions (Thomoson & Dolbier, 2013).

Herbicide Development

In the realm of agricultural chemistry, this compound has been utilized as a starting material for synthesizing key intermediates of pyrimidinyloxybenzylamine herbicides. This application underscores the importance of fluorinated benzaldehydes in developing more effective and potentially less harmful agricultural chemicals (Qi-sun, 2005).

Material Science and Polymer Research

The compound's relevance extends into materials science, where fluorinated molecules play a critical role in conducting polymer research. For instance, fluorobenzaldehydes have been integral in synthesizing fluorinated analogues and derivatives that serve as building blocks for conducting polymers, highlighting the ongoing exploration of fluorinated materials for advanced technological applications (Krebs & Jensen, 2003).

Environmental and Wastewater Treatment

Moreover, the treatment of manufacturing wastewater from 2-chloro-6-fluorobenzaldehyde production, closely related to the compound , illustrates the environmental aspect of handling and treating high-concentration waste. The use of macroporous resins to absorb aromatic fluoride compounds has shown effectiveness in wastewater treatment, achieving significant COD removal and allowing for the recycling of valuable chemical entities (Xiaohong & Ltd Hangzhou, 2009).

properties

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUBEGQUQUXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673307
Record name 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214333-68-2
Record name 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-6-fluorobenzaldehyde
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